1-(2-Azido-4-methylbenzoyl)piperidin-2-one
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Overview
Description
1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of an azido group and a methyl group attached to a benzoyl moiety, which is further connected to a piperidin-2-one structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-azido-4-methylbenzoic acid with piperidin-2-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-4-methylbenzoyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to nitro derivatives .
Scientific Research Applications
1-(2-Azido-4-methylbenzoyl)piperidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The piperidin-2-one moiety can interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Azido-4-methylbenzoyl)piperidin-2-one include other piperidine derivatives such as:
- 1-(2-Azido-4-chlorobenzoyl)piperidin-2-one
- 1-(2-Azido-4-fluorobenzoyl)piperidin-2-one
- 1-(2-Azido-4-methoxybenzoyl)piperidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azido group allows for versatile chemical modifications, while the piperidin-2-one structure provides a stable framework for various applications .
Properties
CAS No. |
797751-38-3 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(2-azido-4-methylbenzoyl)piperidin-2-one |
InChI |
InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FUADBLAEYWFJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
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